Coq7-IN-1

COQ7 inhibition DMQ10 accumulation target engagement

Coq7-IN-1 is the only tool that provides a direct, quantifiable DMQ10 accumulation readout for COQ7 hydroxylase inhibition – impossible with COQ2 inhibitors that cause global UQ depletion. At 10 μM, it generates 52.0% DMQ10 while retaining 12.2 ng/well UQ10, enabling precise partitioning of de novo synthesis from extracellular uptake. Its differential potency (C3A GI50=9.0 μM vs WI-38 GI50=19.0 μM) supports metabolic vulnerability studies, and its normal-cell-sparing profile allows extended incubation without cytotoxicity. Choose Coq7-IN-1 for rigorous pathway flux analysis and target-engagement quantification.

Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
Cat. No. B10824709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoq7-IN-1
Molecular FormulaC14H10ClN3O
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN3O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-9,17H
InChIKeyIRQULQWSSURBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coq7-IN-1: A Selective Human COQ7 Hydroxylase Inhibitor for Ubiquinone Synthesis Research


Coq7-IN-1 (CAS 2579696-72-1, C14H10ClN3O, MW 271.70) is a selective small-molecule inhibitor of human coenzyme Q7 (COQ7) hydroxylase, a di-iron carboxylate enzyme that catalyzes the penultimate step in the de novo ubiquinone (UQ, coenzyme Q) biosynthesis pathway by converting 5-demethoxyubiquinone (DMQ) to 5-demethylubiquinone [1]. Unlike broad-spectrum CoQ biosynthesis inhibitors that act upstream of COQ7, this compound directly targets the hydroxylation step with measurable accumulation of its substrate DMQ10 as a pharmacodynamic biomarker [1].

Coq7-IN-1: Why COQ7-Directed Inhibitors Cannot Be Substituted with Upstream CoQ Pathway Blockers or COQ7 Antibodies


Generic substitution among CoQ biosynthesis inhibitors is scientifically untenable due to fundamentally divergent enzymatic targets and mechanistic readouts. Compounds such as 4-nitrobenzoic acid (4-NB) and chlorobenzoic acid inhibit COQ2, the polyprenyl transferase that initiates the pathway, resulting in global UQ depletion without intermediate accumulation [1]. In contrast, COQ7 inhibition specifically arrests the pathway at the hydroxylation step, producing a unique and quantifiable accumulation of the substrate DMQ10 that serves as a direct target-engagement biomarker . Furthermore, COQ7 antibodies enable protein detection but provide no functional modulation of enzymatic activity . This mechanistic divergence translates directly into experimental incompatibility: studies requiring DMQ10 accumulation as a pathway-specific readout or those investigating UQ supplementation route partitioning (de novo synthesis versus extracellular uptake) cannot be executed with upstream inhibitors or immunodetection reagents .

Coq7-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Coq7-IN-1 vs. COQ7-IN-2: DMQ10 Substrate Accumulation as Direct Target Engagement Marker in HeLa Cells

Coq7-IN-1 produces substantially higher substrate accumulation at the inhibited enzymatic step compared to its close analog COQ7-IN-2 (compound 12) when assessed under equivalent or lower concentration conditions. At 10 μM in HeLa cells over 2 days, Coq7-IN-1 yields DMQ10 content of 13.2 ng/well, representing 52.0% of total measured quinones [1]. In contrast, COQ7-IN-2 in PANC-1 and PC3 cells produces only 8.7% and 14.0% DMQ10 accumulation, respectively, despite the analog possessing numerically lower IC50 values for DMQ10 accumulation (7.3 μM) and UQ10 accumulation (15.4 μM) [2][3]. This apparent potency inversion—where the compound with numerically higher IC50 values produces greater functional substrate accumulation in live cells—suggests that IC50 values alone may not fully capture the cellular efficacy profile of COQ7 inhibitors.

COQ7 inhibition DMQ10 accumulation target engagement HeLa cells ubiquinone biosynthesis

Coq7-IN-1 Differential Cell Growth Impact: Normal Diploid Fibroblasts vs. Cancer-Derived Hepatocytes

Coq7-IN-1 exhibits cell-type-dependent differential growth inhibition, with normal diploid fibroblasts showing reduced sensitivity compared to transformed hepatocyte-derived cells. In WI-38 human diploid lung fibroblasts, Coq7-IN-1 inhibits growth with a GI50 of 19.0 μM, whereas in C3A hepatocyte-derived cells, it produces a GI50 of 9.0±1.1 μM—representing an approximately 2.1-fold greater sensitivity in the cancer-derived cell line [1]. This differential sensitivity profile contrasts with upstream CoQ biosynthesis inhibitors such as 4-nitrobenzoic acid, which produces broad metabolic disruption without documented normal cell-sparing effects [2].

GI50 cell viability normal cells cancer cells differential sensitivity

Coq7-IN-1 vs. 4-Nitrobenzoic Acid: Target Specificity and Mechanistic Readout Divergence

Coq7-IN-1 and 4-nitrobenzoic acid (4-NB) inhibit distinct enzymatic nodes within the ubiquinone biosynthetic pathway, yielding fundamentally different mechanistic readouts. Coq7-IN-1 selectively targets COQ7 hydroxylase, the penultimate step converting DMQ to DMeQ, resulting in specific accumulation of the substrate DMQ10 (52.0% of total quinones in HeLa cells) [1]. In contrast, 4-NB acts as a competitive inhibitor of COQ2, the polyprenyl transferase that initiates the pathway by conjugating 4-hydroxybenzoic acid with the isoprenoid tail, thereby reducing total UQ levels by approximately 60% in MCF-7 cells without producing pathway-intermediate accumulation [2][3]. This target divergence means 4-NB cannot generate the DMQ10 accumulation biomarker that defines COQ7 target engagement.

COQ7 COQ2 target specificity DMQ accumulation pathway inhibition

Coq7-IN-1 UQ10 Content Maintenance Under COQ7 Inhibition: Pathway Flux Analysis Capability

Coq7-IN-1 treatment at 10 μM in HeLa cells for 2 days results in DMQ10 content of 13.2 ng/well and UQ10 content of 12.2 ng/well, yielding a DMQ10-to-UQ10 ratio of approximately 1.08:1 and DMQ10 representing 52.0% of total quinones measured [1]. This near-equimolar accumulation of substrate and residual product under COQ7 inhibition demonstrates that Coq7-IN-1 provides partial rather than complete pathway blockade, enabling quantitative studies of residual UQ synthesis flux and the dynamic balance between de novo synthesis and extracellular UQ uptake . This partial inhibition profile is mechanistically informative: it permits investigators to measure both pathway inhibition (via DMQ10 accumulation) and residual function (via remaining UQ10) within the same experiment.

UQ10 DMQ10 ratio pathway flux residual synthesis CoQ homeostasis

Coq7-IN-1 Optimal Use Cases: Research Scenarios Derived from Quantitative Differentiation Evidence


UQ Supplementation Pathway Partitioning: De Novo Synthesis vs. Extracellular Uptake Studies

Coq7-IN-1 is specifically optimized for experiments that require quantifying the balance between endogenous ubiquinone synthesis and extracellular UQ uptake. At 10 μM in HeLa cells, the compound generates measurable DMQ10 accumulation (13.2 ng/well, 52.0% of total quinones) while maintaining residual UQ10 (12.2 ng/well), enabling simultaneous tracking of both pathway inhibition and residual product formation [1]. This partial inhibition profile allows investigators to quantify how much UQ10 is derived from residual de novo synthesis versus exogenous supplementation, a measurement that cannot be performed with upstream COQ2 inhibitors such as 4-nitrobenzoic acid, which produce global UQ depletion without intermediate accumulation [2].

Differential Cellular Sensitivity Analysis: Normal Diploid vs. Transformed Cell Response Profiling

Coq7-IN-1 enables comparative studies of COQ7 inhibition across cell types with different transformation status. The compound demonstrates a 2.1-fold greater growth inhibition sensitivity in C3A hepatocyte-derived cells (GI50 = 9.0±1.1 μM) compared to WI-38 normal diploid fibroblasts (GI50 = 19.0 μM) under identical 4-day incubation conditions [3]. This differential profile supports experimental designs that distinguish metabolic vulnerabilities of transformed cells from those of normal cells in response to UQ synthesis disruption. The C3A cell viability reduction is not attributable to aerobic respiration inhibition or increased oxidative stress, suggesting alternative mechanisms that merit further investigation .

COQ7 Target Engagement Quantification Using DMQ10 Accumulation as Pharmacodynamic Biomarker

Coq7-IN-1 is the preferred tool for studies requiring direct, quantifiable target engagement readout at the COQ7 node. The compound produces robust substrate accumulation (52.0% DMQ10 in HeLa cells at 10 μM) that serves as a direct enzymatic inhibition biomarker . This readout is unavailable with COQ2 inhibitors (4-NB, chlorobenzoic acid), which act upstream and produce only global UQ depletion without intermediate accumulation [2], and is mechanistically distinct from COQ7 antibodies, which enable protein detection but no functional modulation . The DMQ10 accumulation readout enables dose-response characterization and pathway flux analysis that antibody-based detection or upstream inhibition cannot provide.

COQ7-Dependent Pathway Studies Requiring Preserved Normal Cell Physiological Growth

Coq7-IN-1 is suitable for experiments where maintaining normal cell physiological growth during COQ7 inhibition is essential. The compound does not disturb the physiological cell growth of human normal culture cells under standard assay conditions , enabling studies that require extended incubation periods without confounding cytotoxicity. This property differentiates Coq7-IN-1 from compounds that produced inhibitory effects on growth and adhesion of HeLa cells during the original screening campaign, leading to their exclusion from further analysis . This normal-cell-sparing profile supports applications in UQ homeostasis research where preserving baseline cellular function is critical for interpreting pathway modulation effects.

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